(S)-2-Isopropylpiperazine
Overview
Description
(S)-2-Isopropylpiperazine is a chiral piperazine derivative characterized by the presence of an isopropyl group attached to the second carbon of the piperazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Isopropylpiperazine typically involves the chiral resolution of racemic 2-isopropylpiperazine or the asymmetric synthesis using chiral catalysts. One common method includes the reaction of 2-chloropropane with piperazine in the presence of a base, followed by chiral resolution using a suitable resolving agent.
Industrial Production Methods: In an industrial setting, this compound can be produced through large-scale asymmetric synthesis. This involves the use of chiral ligands and catalysts to ensure the selective formation of the (S)-enantiomer. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Isopropylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: N-substituted derivatives of this compound.
Scientific Research Applications
(S)-2-Isopropylpiperazine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: this compound derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and antipsychotic properties.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Isopropylpiperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an agonist or antagonist at various receptor sites, modulating the activity of neurotransmitters and other signaling molecules. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
®-2-Isopropylpiperazine: The enantiomer of (S)-2-Isopropylpiperazine, which may exhibit different pharmacological properties.
N-Methylpiperazine: A structurally similar compound with a methyl group instead of an isopropyl group.
2-Ethylpiperazine: Another analog with an ethyl group in place of the isopropyl group.
Uniqueness: this compound is unique due to its chiral nature and the specific spatial arrangement of its atoms, which can result in distinct biological activities compared to its analogs. The presence of the isopropyl group also influences its chemical reactivity and interaction with molecular targets.
Properties
IUPAC Name |
(2S)-2-propan-2-ylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6(2)7-5-8-3-4-9-7/h6-9H,3-5H2,1-2H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCSNWKQNPKIHK-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567099 | |
Record name | (2S)-2-(Propan-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133181-64-3 | |
Record name | (2S)-2-(Propan-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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